(4-Chloro-2-cyclobutylpyrimidin-5-yl)boronic acid
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Overview
Description
(4-Chloro-2-cyclobutylpyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C8H10BClN2O2 and a molecular weight of 212.44 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-cyclobutylpyrimidin-5-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing boronic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of efficient catalysts and reaction conditions is crucial for the economic viability of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-cyclobutylpyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid group to a boronate ester or other oxidized forms.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield boronate esters, while reduction can produce boranes .
Scientific Research Applications
(4-Chloro-2-cyclobutylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-Chloro-2-cyclobutylpyrimidin-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in the development of boron-based drugs and as a tool for studying biological processes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but a different aromatic structure.
4-Chlorophenylboronic acid: Similar to (4-Chloro-2-cyclobutylpyrimidin-5-yl)boronic acid but lacks the cyclobutyl and pyrimidine groups.
Uniqueness
This compound is unique due to its combination of a chlorinated pyrimidine ring and a cyclobutyl group, which confer specific reactivity and stability properties. This makes it particularly useful in applications requiring selective reactivity and stability under various conditions .
Properties
Molecular Formula |
C8H10BClN2O2 |
---|---|
Molecular Weight |
212.44 g/mol |
IUPAC Name |
(4-chloro-2-cyclobutylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H10BClN2O2/c10-7-6(9(13)14)4-11-8(12-7)5-2-1-3-5/h4-5,13-14H,1-3H2 |
InChI Key |
MIURPRUGNFTDRG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1Cl)C2CCC2)(O)O |
Origin of Product |
United States |
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